Receptor Subtype Functional Selectivity: D3 Preference Over Parent Compound
N-Despropyl Ropinirole exhibits a functional potency profile in CHO cells expressing human dopamine receptors that demonstrates a 10-fold higher selectivity for the D3 receptor (EC50 = 0.063 µM) compared to the D2 receptor (EC50 = 0.63 µM). In contrast, the parent compound Ropinirole displays a pEC50 of 8.4 at hD3 versus 7.4 at hD2, indicating a 10-fold D3 selectivity as well, but with an absolute D3 EC50 of approximately 4 nM, making the parent compound roughly 15-fold more potent than the metabolite at the D3 site [1]. This specific D3-preferring profile of the metabolite, distinct from other agonists, defines its unique role in modulating limbic system functions associated with emotional and motivational deficits in Parkinson's disease and Restless Legs Syndrome [2].
| Evidence Dimension | Functional potency (EC50) at human D3 receptor |
|---|---|
| Target Compound Data | EC50 = 0.063 µM |
| Comparator Or Baseline | Ropinirole: pEC50 = 8.4 (EC50 ≈ 4 nM) |
| Quantified Difference | Ropinirole is approximately 15-fold more potent than N-Despropyl Ropinirole at hD3 |
| Conditions | CHO cells expressing human dopamine D2, D3, and D4 receptors; microphysiometer functional assay |
Why This Matters
This quantitative selectivity profile validates the use of N-Despropyl Ropinirole-d3 as the essential analytical standard for quantifying the active metabolite responsible for a distinct, therapeutically relevant receptor activation pattern, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- [1] Coldwell MC, Boyfield I, Brown T, et al. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1999;127(7):1696-1702. View Source
- [2] Reavill C, Boyfield I, Coldwell M, Nelson P. Comparative pharmacological study of ropinirole (SKF-101468) and its metabolites in rats. J Pharm Pharmacol. 2000;52(9):1129-1135. View Source
